3-Methyl-1,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-Methyl-1,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological activities This compound features a unique structure with a methyl group and two phenyl groups attached to the imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methyl-N-phenylurea with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Derivatives of this compound are being explored for their anticonvulsant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound stabilizes neuronal membranes by modulating sodium channels, thereby reducing the likelihood of seizure activity. The exact pathways and molecular targets can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core.
5,5-Diphenylhydantoin: Another hydantoin derivative with notable biological activities.
1,3-Diphenylimidazolidine-2,4-dione: A structurally related compound with different substituents.
Uniqueness
3-Methyl-1,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of substituents, which can impart distinct biological and chemical properties. Its methyl group and phenyl rings contribute to its stability and potential for diverse applications .
Properties
CAS No. |
6716-39-8 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-methyl-1,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)14(12-8-4-2-5-9-12)18(16(17)20)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
PROWMTXWNOEXRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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